molecular formula C23H24N4O4S B12558583 Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-

Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-

Cat. No.: B12558583
M. Wt: 452.5 g/mol
InChI Key: LDJWHJQMWPYZLV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]- is a structurally complex derivative of benzenecarboximidamide, characterized by a naphthalenylsulfonylamino-pyrrolidinylmethyl substituent. This moiety introduces stereochemical complexity (3S configuration) and functional diversity, including a sulfonamide linkage and a 2-oxopyrrolidine ring. Such features likely influence its pharmacokinetic properties, such as solubility and bioavailability, and pharmacodynamic interactions, particularly in targeting biological macromolecules like DNA or enzymes .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

3-[[(3S)-3-[(7-methoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-1-yl]methyl]benzenecarboximidamide

InChI

InChI=1S/C23H24N4O4S/c1-31-19-7-5-16-6-8-20(13-18(16)12-19)32(29,30)26-21-9-10-27(23(21)28)14-15-3-2-4-17(11-15)22(24)25/h2-8,11-13,21,26H,9-10,14H2,1H3,(H3,24,25)/t21-/m0/s1

InChI Key

LDJWHJQMWPYZLV-NRFANRHFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N[C@H]3CCN(C3=O)CC4=CC(=CC=C4)C(=N)N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NC3CCN(C3=O)CC4=CC(=CC=C4)C(=N)N

Origin of Product

United States

Preparation Methods

Preparation of the Benzamidine Core

The benzamidine moiety is synthesized from benzonitrile derivatives via a two-step process:

  • Formation of benzamidoxime :
    $$
    \text{Benzonitrile} + \text{Hydroxylamine-HCl} \xrightarrow{\text{Base}} \text{Benzamidoxime}
    $$
    Conditions: Ethanol/water, 80°C, 1–2 hours.
  • Catalytic hydrogenation :
    $$
    \text{Benzamidoxime} \xrightarrow{\text{H}_2, \text{Rh catalyst}} \text{Benzamidine}
    $$
    Catalyst: Ionic liquid-supported Rh(0) nanoparticles (e.g., MIM-(CH₂)₄-MIM·2BF₄-Rh).

Example :

  • CN106565541A : A method using ionic liquid-supported Rh catalysts achieves >99.5% purity for benzamidine derivatives.

Synthesis of the 7-Methoxy-2-naphthalenyl Sulfonyl Group

This moiety is derived from 7-methoxy-2-naphthoic acid via a three-step sequence:

  • Reduction to alcohol :
    $$
    \text{7-Methoxy-2-naphthoic acid} \xrightarrow{\text{BH}_3\text{-THF}} \text{7-Methoxy-2-naphthalenemethanol}
    $$
    Yield: 91%.
  • Chlorination with SOCl₂ :
    $$
    \text{Alcohol} \xrightarrow{\text{SOCl}_2} \text{1-(Chloromethyl)-7-methoxy-2-naphthalene}
    $$
    Yield: 84%.
  • Sulfonation :
    $$
    \text{Chloromethyl-naphthalene} \xrightarrow{\text{Na}2\text{SO}3} \text{7-Methoxy-2-naphthalenesulfonyl chloride}
    $$

Assembly of the Pyrrolidinyl Linker and Stereocenter

The (3S)-pyrrolidinyl core is synthesized via:

  • Cyclization of γ-amino acids :
    $$
    \text{γ-Amino acid} \xrightarrow{\text{Dehydration}} \text{Pyrrolidinone}
    $$
  • Reduction to pyrrolidinol :
    $$
    \text{Pyrrolidinone} \xrightarrow{\text{BH}_3} \text{Pyrrolidinol}
    $$
  • Stereoselective alkylation :
    Example: Use of chiral auxiliaries or asymmetric catalysis to install the (3S) configuration.

Coupling Reactions and Final Assembly

The three components are joined via nucleophilic substitution or amidation:

  • Sulfonyl chloride activation :
    $$
    \text{Pyrrolidinyl amine} + \text{7-Methoxy-2-naphthalenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Sulfonamide}
    $$
  • Alkylation of benzamidine :
    $$
    \text{Benzamidine} + \text{Pyrrolidinyl methyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Final compound}
    $$

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield Source
Benzamidine formation Rh catalyst, H₂ (0.1–1 MPa) >99.5%
Naphthalene alcohol BH₃·THF, 5°C → RT 91%
Chloromethyl-naphthalene SOCl₂, reflux 84%
Sulfonamide coupling K₂CO₃, DMSO/H₂O Quantitative

Challenges and Optimization Strategies

  • Stereocontrol : Ensuring (3S) configuration requires chiral resolution or enantioselective synthesis.
  • Catalyst recyclability : Ionic liquid-supported Rh catalysts (e.g., MIM-(CH₂)₄-MIM·2BF₄-Rh) enable reuse without activity loss.
  • Purification : Recrystallization in ethanol or column chromatography (e.g., heptane/ethyl acetate) achieves >99% purity.

Industrial and Green Chemistry Considerations

  • Sustainable solvents : Ethanol or water replaces chloroform/dioxane for amidoxime formation.
  • Catalyst efficiency : Rh-based systems achieve high turnover numbers (>1000) under mild conditions.
  • Waste reduction : One-pot methods minimize intermediate isolation steps.

Chemical Reactions Analysis

Reaction Conditions

Reaction Type Conditions Key Reagents
HydrogenationH₂ gas, catalytic metal (e.g., Pd/C), inert solvents (e.g., THF)Hydrogen, catalyst, solvent
Sulfonamide FormationAlkaline conditions (e.g., NaHCO₃), inert solvents (e.g., DMF)Naphthalene sulfonyl chloride, base
AmidinationAcidic conditions (e.g., HCl), coupling agents (e.g., HATU)Carboximidamide precursors, coupling agents

Mechanistic Insights

  • Ester Hydrolysis : In prodrug formulations, ester groups (e.g., ethoxycarbonyl) undergo cleavage via esterases in plasma, liberating the active pharmaceutical agent .

  • Stability : The compound’s sulfonamide and amidine groups confer stability under physiological conditions, though oxidation or hydrolysis may occur under acidic/basic environments.

Key Functional Group Reactions

  • Sulfonamide Hydrolysis :

    • Conditions : Acidic/basic conditions, heat.

    • Outcome : Cleavage of the sulfonamide bond, releasing the naphthalenyl moiety.

  • Amidine Reactivity :

    • Conditions : Nucleophilic substitution (e.g., with alkylating agents).

    • Outcome : Potential alkylation at the amidine nitrogen, altering bioactivity .

  • Pyrrolidinyl Oxidation :

    • Conditions : Oxidizing agents (e.g., H₂O₂).

    • Outcome : Conversion of the pyrrolidinyl ring to a lactam or other oxidized derivatives.

Scientific Research Applications

Anticancer Properties

Several studies have indicated that benzenecarboximidamide derivatives exhibit anticancer activity. For example:

  • Mechanism of Action : The compound inhibits specific signaling pathways involved in cell proliferation and survival, particularly in cancer cells. This inhibition leads to apoptosis (programmed cell death) in various cancer cell lines.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens:

  • Efficacy Against Bacteria and Fungi : Studies demonstrated effective inhibition of bacterial growth and fungal infections, suggesting its potential as an antimicrobial agent.

Drug Development

Benzenecarboximidamide derivatives are being explored for their potential as drug candidates:

  • Formulations : The compound can be formulated into various drug delivery systems, enhancing bioavailability and therapeutic efficacy. Controlled-release formulations are particularly promising for chronic conditions requiring sustained drug levels.

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of benzenecarboximidamide-based therapies in treating specific diseases:

  • Targeted Therapies : The compound's ability to target specific molecular pathways makes it a candidate for personalized medicine approaches in oncology.
  • Case Study on Anticancer Activity :
    • Researchers evaluated the effects of benzenecarboximidamide on breast cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis, indicating its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition at low concentrations, supporting its use in treating infections.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s naphthalenylsulfonyl group and chiral pyrrolidinylmethyl chain distinguish it from simpler derivatives (e.g., Compounds 21–23), which have phenylpiperazinyl or fluorinated alkyl chains .
  • Compound 2’s butanediyloxy bridge vs. pentamidine’s pentanediyloxy bridge demonstrates how linker length affects DNA-binding affinity, as seen in molecular docking studies .

Key Observations :

  • Derivatives with fluorinated alkyl chains (e.g., Compound 22) exhibit moderate antifungal activity, suggesting substituent hydrophobicity may enhance membrane penetration .
  • The target compound’s sulfonamide group may facilitate interactions with enzymes (e.g., proteases or kinases), but experimental validation is needed .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Solubility
Target Compound Not reported Estimated >500 Likely low (due to aromaticity)
Compound 21 C26H30ClN5 480.0 Moderate (hydrochloride salt)
Pentamidine Isethionate C19H24N4O2·2(C2H6O4S) 592.7 Slightly soluble in water
4-[3-Oxo-3-(phenoxyphenyl)propyl]- derivative C22H20N2O2 344.4 Not reported

Key Observations :

  • The target compound’s high molecular weight and aromaticity may limit aqueous solubility, necessitating formulation optimization.
  • Salt forms (e.g., hydrochloride in Compounds 21–23) improve solubility, a strategy applicable to the target compound .

Biological Activity

Benzenecarboximidamide derivatives, particularly those with complex substitutions such as 3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl], have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenecarboximidamide core, a pyrrolidine ring, and a methoxy-substituted naphthalene moiety. This unique arrangement is thought to contribute to its varied biological activities.

Antimicrobial Properties

Research has indicated that benzenecarboximidamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or function.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Activity

Benzenecarboximidamide derivatives have also been evaluated for anticancer properties. Several studies report that these compounds induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle progression.

Case Study: Anticancer Efficacy

In a study evaluating the effects of a similar compound on MCF-7 breast cancer cells, it was observed that treatment led to a decrease in cell viability with an IC50 value of approximately 225 µM. The compound was found to induce cell cycle arrest at the S phase, suggesting a mechanism involving DNA synthesis inhibition .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound DMCF-7225Apoptosis induction
Compound EHeLa150Cell cycle arrest

The biological activity of benzenecarboximidamide derivatives is largely attributed to their ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Many derivatives act as inhibitors of serine proteases, which play critical roles in various physiological processes.
    • Example: Benzamidine, a related compound, has been shown to inhibit trypsin-like serine proteases effectively .
  • DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with its replication, although this mechanism varies among different derivatives .
  • Cell Membrane Disruption : Certain derivatives have demonstrated the ability to disrupt fungal cell membranes, leading to increased permeability and eventual cell death .

Research Findings and Future Directions

Recent research continues to explore the structure-activity relationships (SAR) of benzenecarboximidamide derivatives. Modifications in the substituents on the benzene ring or the pyrrolidine moiety are being investigated to enhance potency and reduce toxicity.

Q & A

Q. What synthetic methodologies are reported for benzenecarboximidamide derivatives with sulfonamide and pyrrolidinyl substituents?

A one-pot synthesis using metal alkyl dehydroamination has been employed for analogous benzamidine derivatives. For example, lithium butyl (LiBun), 2,6-dimethylaniline, benzonitrile, and water were reacted to generate amidinate anions, followed by crystallization in tetrahydrofuran (THF). Crystallization conditions (e.g., solvent selection, temperature) significantly influence yield and purity. Post-synthetic characterization via NMR, IR, and X-ray crystallography is critical to confirm structural fidelity .

Q. How should researchers handle this compound safely in laboratory settings?

While specific safety data for this compound are not provided, related benzamidine derivatives (e.g., CAS 1670-14-0) are classified for research use only. Standard precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Avoidance of inhalation/ingestion.
  • Storage in airtight containers under inert gas (e.g., N₂).
  • Disposal via approved hazardous waste protocols .

Q. What spectroscopic and crystallographic techniques are used to characterize its structure?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and hydrogen-bonding networks. For example, analogous compounds show:

  • Dihedral angles : 54–86° between aromatic rings.
  • N–H···N hydrogen bonds : Forms C(4) chains along the a-axis.
  • N–H···O interactions : Stabilize THF solvent molecules in the lattice.
    Complementary techniques include FT-IR (to confirm amidine NH stretches ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do computational methods predict the bioactivity of this compound against DNA targets?

Molecular docking studies on structurally similar pentamidine derivatives (e.g., compound 2 in ) reveal binding to B-DNA with negative binding energies (e.g., −8.11 kcal/mol). Key steps:

Ligand preparation : Optimize 3D geometry using DFT (e.g., B3LYP/6-31G*).

Protein selection : Use B-DNA dodecamer (PDB ID: 1BNA).

Docking software : AutoDock Vina or Schrödinger Glide.

Analysis : Focus on hydrogen bonds with DNA minor grooves and π-π stacking with nucleobases .

Q. What crystallographic data highlight conformational flexibility in benzamidine derivatives?

The asymmetric unit of a related compound (CAS 17862-85-0) contains two amidine molecules (A and B) with distinct torsional angles:

ParameterMolecule AMolecule B
N–C bond lengths1.293 Å, 1.346 Å1.288 Å, 1.354 Å
Dihedral angle (C6–N1–C9–N2)26.14°28.21°
THF interactionsN–H···O (2.89 Å)N–H···O (2.91 Å)
This flexibility impacts ligand-receptor binding and solubility .

Q. How can researchers resolve contradictions in reported binding affinities for sulfonamide-containing amidines?

Discrepancies may arise from:

  • Experimental conditions : Ionic strength (e.g., 150 mM NaCl vs. pure water).
  • DNA conformation : B-DNA vs. Z-DNA.
  • Assay type : Fluorescence quenching vs. ITC (isothermal titration calorimetry).
    To validate, perform dose-response SPR (surface plasmon resonance) and compare ΔG values across multiple replicates .

Methodological Recommendations

  • Synthesis : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of sulfonamide to pyrrolidinyl precursor) to minimize byproducts.
  • Crystallization : Use mixed solvents (THF/hexane) for high-quality crystals.
  • Docking : Include solvent (explicit water) and counterions (Na⁺) in simulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.